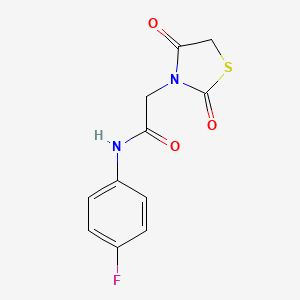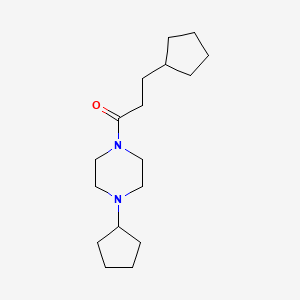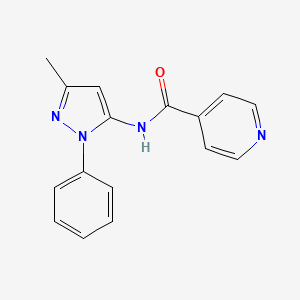![molecular formula C20H24N4O2 B12492829 9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B12492829.png)
9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one is a complex organic compound that features a triazole ring and a carbazole moiety
Métodos De Preparación
The synthesis of 9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the carbazole moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, influencing their activity. The carbazole moiety can interact with cellular membranes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds include other triazole and carbazole derivatives. For example:
3,5-bis(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with different functional groups.
3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A simpler triazole compound with a different carbon skeleton.
Bitertanol: A triazole-containing fungicide with a different application. The uniqueness of 9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one lies in its combined triazole and carbazole structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H24N4O2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C20H24N4O2/c1-12-7-8-18-17(9-12)16-5-4-6-19(26)20(16)23(18)10-15(25)11-24-14(3)21-13(2)22-24/h7-9,15,25H,4-6,10-11H2,1-3H3 |
Clave InChI |
HZUIBPVIBIQBPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=NC(=N4)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine](/img/structure/B12492755.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12492761.png)
![Methyl 3-(hexanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492764.png)
![2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12492769.png)




![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B12492794.png)

![10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12492800.png)
![Ethyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492806.png)

![2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B12492819.png)
